![molecular formula C14H13N5O4S B2519864 1-methyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1172487-38-5](/img/structure/B2519864.png)
1-methyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-methyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a pyrazole ring, an oxadiazole ring, and a methylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and oxadiazole rings suggests that this compound would have a rigid and planar structure. The methylsulfonyl group could potentially introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the pyrazole and oxadiazole rings might participate in electrophilic substitution reactions . The methylsulfonyl group could potentially be a site for nucleophilic attack .Scientific Research Applications
a. Anticancer Agents: Indole derivatives have shown promising anticancer activity. Researchers could explore modifications of this compound to enhance its cytotoxic effects against specific cancer cell lines.
b. Anti-inflammatory Compounds: Indoles often exhibit anti-inflammatory properties. Investigating the anti-inflammatory potential of this compound could lead to novel drug candidates.
c. Kinase Inhibitors: Indole-based compounds frequently act as kinase inhibitors. Researchers might evaluate this compound’s ability to inhibit specific kinases involved in disease pathways.
Antibacterial Agents
Combining different pharmacophores can enhance antibacterial activity. Researchers could explore hybrid molecules by incorporating this compound’s sulfonamide and thiazole moieties .
Safety and Hazards
The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Without specific information, it’s difficult to provide a detailed safety and hazard analysis.
Future Directions
The future research directions for this compound could involve further studies to understand its properties, potential applications, and mechanisms of action. This could include experimental studies to determine its physical and chemical properties, biological testing to identify potential biological targets, and computational studies to predict its behavior .
properties
IUPAC Name |
1-methyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4S/c1-19-7-6-11(18-19)12(20)15-14-17-16-13(23-14)9-4-3-5-10(8-9)24(2,21)22/h3-8H,1-2H3,(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKJGKZDAPSHKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.